molecular formula C15H30O B14658735 1-[(Prop-1-en-2-yl)oxy]dodecane CAS No. 52169-28-5

1-[(Prop-1-en-2-yl)oxy]dodecane

Cat. No.: B14658735
CAS No.: 52169-28-5
M. Wt: 226.40 g/mol
InChI Key: XSYWFEMDEVMTDC-UHFFFAOYSA-N
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Description

1-[(Prop-1-en-2-yl)oxy]dodecane is a branched ether compound consisting of a dodecane (C₁₂H₂₅) backbone linked to a prop-1-en-2-yloxy group (CH₂=C(CH₃)-O-). Its molecular formula is C₁₅H₃₀O, with a molecular weight of 226.40 g/mol. The propenyloxy group introduces unsaturation, which may influence its chemical reactivity, solubility, and applications.

Properties

CAS No.

52169-28-5

Molecular Formula

C15H30O

Molecular Weight

226.40 g/mol

IUPAC Name

1-prop-1-en-2-yloxydodecane

InChI

InChI=1S/C15H30O/c1-4-5-6-7-8-9-10-11-12-13-14-16-15(2)3/h2,4-14H2,1,3H3

InChI Key

XSYWFEMDEVMTDC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-1-en-2-yl)oxy]dodecane typically involves the reaction of dodecanol with propylene oxide under basic conditions. The reaction can be represented as follows:

C12H25OH+CH2=CH-CH3C12H25O-CH2-CH=CH2\text{C12H25OH} + \text{CH2=CH-CH3} \rightarrow \text{C12H25O-CH2-CH=CH2} C12H25OH+CH2=CH-CH3→C12H25O-CH2-CH=CH2

This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which acts as a catalyst to facilitate the formation of the ether bond.

Industrial Production Methods

On an industrial scale, the production of 1-[(Prop-1-en-2-yl)oxy]dodecane may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and product purity.

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-1-en-2-yl)oxy]dodecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the prop-1-en-2-yl group to a single bond, forming saturated ethers.

    Substitution: The alkoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.

    Substitution: Nucleophiles such as halides (e.g., NaBr) can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Dodecanoic acid and propylene oxide derivatives.

    Reduction: Saturated ethers such as 1-[(propyl)oxy]dodecane.

    Substitution: Various ether derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(Prop-1-en-2-yl)oxy]dodecane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable emulsions.

    Industry: Utilized in the production of surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of 1-[(Prop-1-en-2-yl)oxy]dodecane involves its interaction with biological membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1. Comparative Analysis of 1-[(Prop-1-en-2-yl)oxy]dodecane and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Key Properties Applications
1-[(Prop-1-en-2-yl)oxy]dodecane C₁₅H₃₀O 226.40 Ether (unsaturated) Moderate volatility, unsaturated backbone Surfactant, synthesis intermediate
1-Methoxyoctadecane C₁₉H₄₀O 284.52 Ether (saturated) High hydrophobicity, low volatility Lubricants, surfactants
1-Chlorododecane C₁₂H₂₅Cl 204.78 Halide (chlorine) Reactive, polar Alkylating agent, organic synthesis
1-Iodododecane C₁₂H₂₅I 296.23 Halide (iodine) High density, weak C-I bond Cross-coupling reactions
Dodecyl Acetate C₁₄H₂₈O₂ 228.37 Ester Hydrolyzable, fragrant Fragrances, emulsifiers
Dodecyl Hydrogen Sulfate C₁₂H₂₅SO₄H ~290 (estimated) Sulfate ester Water-soluble, anionic Detergents, shampoos

Research Findings

  • Volatility Considerations: The dodecane overlay method, used in microbial taxane recovery, faces evaporation issues with dodecane .
  • Functional Group Reactivity : Halogenated dodecanes (e.g., 1-Chlorododecane) exhibit higher reactivity than ethers, making them preferred for alkylation but requiring stricter safety protocols .
  • Stability : Ethers like the target compound are more hydrolytically stable than esters (e.g., dodecyl acetate), which degrade under acidic/basic conditions .

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